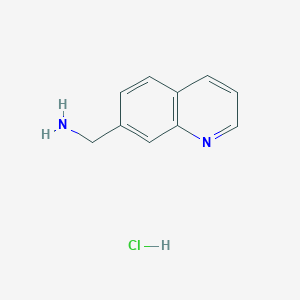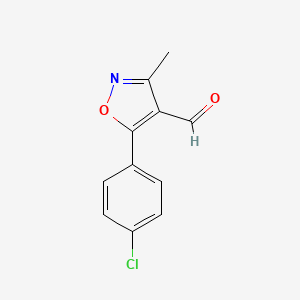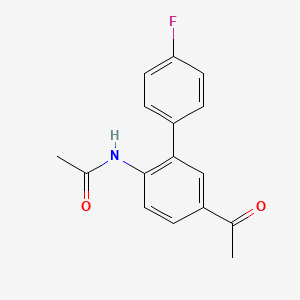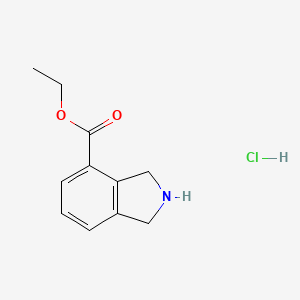![molecular formula C16H22N2O2 B1398739 1-羧苄基-1,8-二氮杂螺[4.5]癸烷 CAS No. 1158750-29-8](/img/structure/B1398739.png)
1-羧苄基-1,8-二氮杂螺[4.5]癸烷
描述
1-Cbz-1,8-diazaspiro[4.5]decane, also known as carbamoyl spirocyclic piperidine, is a heterocyclic compound with potential biological activity. This compound is characterized by its spirocyclic structure, which consists of a piperidine ring fused to a diazaspirodecane core. The presence of the carbamoyl group (Cbz) further enhances its chemical properties, making it a valuable compound in various fields of research.
科学研究应用
1-Cbz-1,8-diazaspiro[4.5]decane has been studied for its potential use in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
作用机制
Target of Action
The primary target of 1-Cbz-1,8-diazaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
1-Cbz-1,8-diazaspiro[4.5]decane interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, preventing the process of programmed cell death . The compound’s benzyl groups are suggested to form T-shaped π–π interactions with His136, a residue in RIPK1 .
Biochemical Pathways
The inhibition of RIPK1 by 1-Cbz-1,8-diazaspiro[4.5]decane affects the necroptosis signaling pathway . Necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . It is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .
Result of Action
The inhibition of RIPK1 by 1-Cbz-1,8-diazaspiro[4.5]decane results in a significant anti-necroptotic effect . This effect has been observed in a necroptosis model in U937 cells . The compound’s action can potentially be beneficial in the treatment of various diseases where necroptosis plays a critical role .
生化分析
Biochemical Properties
1-Cbz-1,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This inhibition can block the activation of necroptosis, a form of programmed cell death, and has shown therapeutic potential in various inflammatory diseases . The compound’s interaction with RIPK1 is characterized by its binding to the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.
Cellular Effects
1-Cbz-1,8-diazaspiro[4.5]decane has notable effects on various types of cells and cellular processes. In U937 cells, a model for necroptosis, the compound has demonstrated significant anti-necroptotic effects . It influences cell function by inhibiting the necroptosis pathway, which can lead to reduced inflammation and cell death in certain disease models. Additionally, 1-Cbz-1,8-diazaspiro[4.5]decane has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1 and other related proteins.
Molecular Mechanism
The molecular mechanism of 1-Cbz-1,8-diazaspiro[4.5]decane involves its binding interactions with biomolecules, particularly RIPK1. By binding to the kinase domain of RIPK1, the compound inhibits its activity, preventing the phosphorylation and activation of downstream signaling molecules involved in the necroptosis pathway . This inhibition can lead to decreased cell death and inflammation in various disease models. Additionally, 1-Cbz-1,8-diazaspiro[4.5]decane may also interact with other enzymes and proteins, further modulating cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cbz-1,8-diazaspiro[4.5]decane can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 1-Cbz-1,8-diazaspiro[4.5]decane remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained anti-necroptotic effects, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-Cbz-1,8-diazaspiro[4.5]decane vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit RIPK1 activity and reduce necroptosis without causing significant toxicity . At higher doses, 1-Cbz-1,8-diazaspiro[4.5]decane may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-Cbz-1,8-diazaspiro[4.5]decane is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s inhibition of RIPK1 affects the necroptosis pathway, leading to changes in metabolic flux and metabolite levels . Additionally, 1-Cbz-1,8-diazaspiro[4.5]decane may be metabolized by other enzymes, resulting in the formation of metabolites that could further modulate its biological activity.
Transport and Distribution
The transport and distribution of 1-Cbz-1,8-diazaspiro[4.5]decane within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.
Subcellular Localization
1-Cbz-1,8-diazaspiro[4.5]decane’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of 1-Cbz-1,8-diazaspiro[4.5]decane is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cbz-1,8-diazaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the carbamoyl group. One common method involves the reaction of a piperidine derivative with a diazaspirodecane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of 1-Cbz-1,8-diazaspiro[4.5]decane may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the identity of the compound .
化学反应分析
Types of Reactions: 1-Cbz-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
相似化合物的比较
1-Cbz-1,8-diazaspiro[4.5]decane can be compared with other similar compounds, such as:
属性
IUPAC Name |
benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-13-14-5-2-1-3-6-14)18-12-4-7-16(18)8-10-17-11-9-16/h1-3,5-6,17H,4,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSIDMYREVHKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)
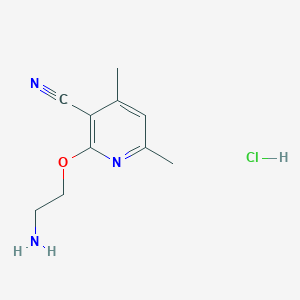
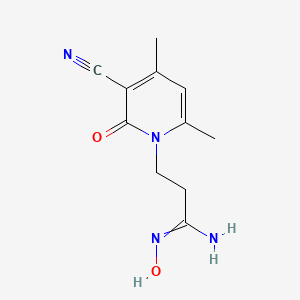
![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)
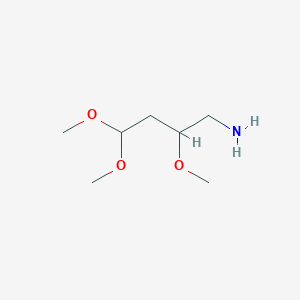
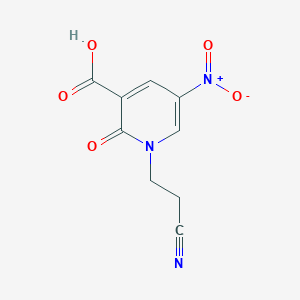
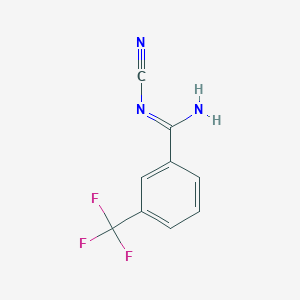
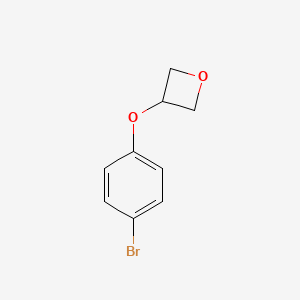
![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)
